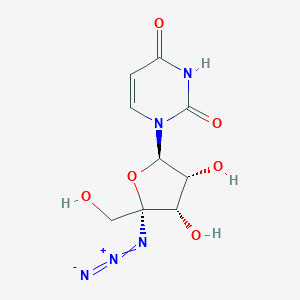

4'-叠氮尿苷

描述

4'-C-叠氮尿苷是一种尿苷类似物,在化学、生物学和医学领域引起了极大的兴趣。该化合物以在核糖糖的 4' 位存在叠氮基团为特征。它在各种科学应用中显示出潜力,特别是由于其独特的化学性质和生物活性。

科学研究应用

4'-C-叠氮尿苷具有广泛的科学研究应用:

化学: 它用作点击化学中合成复杂分子和生物偶联物的试剂。

生物学: 该化合物用于研究核苷类似物及其对生物系统的影响。

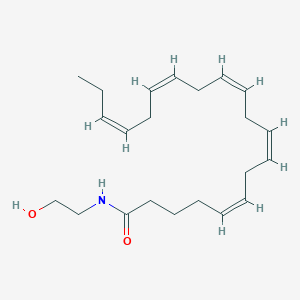

医学: 4'-C-叠氮尿苷及其衍生物已显示出作为抗病毒剂的潜力,特别是针对丙型肝炎病毒. 它们也正在探索其抗惊厥和抗焦虑活性。

工业: 该化合物用于开发新型降压药和其他治疗药物。

作用机制

4'-C-叠氮尿苷的作用机制涉及其掺入 RNA 或 DNA,在那里它可以干扰核酸合成。 4' 位的叠氮基团可以抑制病毒聚合酶的活性,从而阻止病毒 RNA 的复制 . 此外,该化合物可以发生磷酸化形成活性三磷酸衍生物,这些衍生物掺入到正在生长的核酸链中,导致链终止和病毒复制抑制。

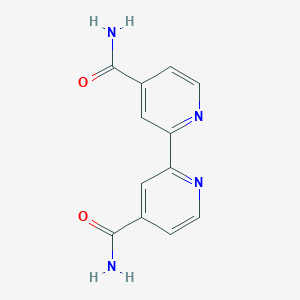

类似化合物:

4'-叠氮胞苷: 另一种在 4' 位具有叠氮基团的核苷类似物,以其对丙型肝炎病毒的有效抗病毒活性而闻名.

4'-氰基尿苷: 一种在 4' 位具有氰基团的化合物,用于抗病毒和抗癌研究。

4'-甲基尿苷: 一种在 4' 位具有甲基团的核苷类似物,已研究其生物活性。

4'-C-叠氮尿苷的独特性: 4'-C-叠氮尿苷由于其特定的化学结构而具有独特性,这使其能够参与点击化学反应并表现出显着的生物活性。它抑制病毒复制的能力以及潜在的治疗应用使其成为科学研究和药物开发中的一种有价值的化合物。

生化分析

Biochemical Properties

4’-Azidouridine contains an Azide group and can undergo copper-catalyzed azide-alkyne cycloaddition reaction (CuAAc) with molecules containing Alkyne groups . This property allows it to interact with various enzymes, proteins, and other biomolecules in biochemical reactions.

Cellular Effects

4’-Azidouridine has been shown to inhibit Hepatitis C Virus (HCV) replication in cell cultures . It influences cell function by inhibiting the replication of the virus, thereby affecting cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

The mechanism of action of 4’-Azidouridine involves successive phosphorylation to nucleoside 5’triphosphates catalyzed by the corresponding kinases, and incorporation of the triphosphates into 3’ termini of viral DNA or RNA resulted in the inhibition of virus replication .

Temporal Effects in Laboratory Settings

It has been shown to effectively inhibit HCV replication in cell cultures .

准备方法

合成路线和反应条件: 4'-C-叠氮尿苷的合成通常涉及尿苷的修饰。一种常见的方法包括在核糖糖的 4' 位引入叠氮基团。这可以通过一系列化学反应来实现,包括羟基的保护、叠氮化和随后的去保护步骤。 反应条件通常涉及在合适的溶剂和催化剂存在下使用叠氮化试剂,例如叠氮化钠 .

工业生产方法: 虽然 4'-C-叠氮尿苷的具体工业生产方法没有得到广泛的记录,但一般方法将涉及扩大实验室合成程序。这将需要优化反应条件,以确保高产率和纯度,以及实施有效的纯化技术,例如色谱法。

化学反应分析

反应类型: 4'-C-叠氮尿苷会发生各种化学反应,包括:

取代反应: 叠氮基团可以参与铜催化的叠氮化物-炔烃环加成反应 (CuAAC),也称为“点击化学”。这种反应形成三唑环,广泛用于生物偶联和材料科学.

还原反应: 叠氮基团可以使用还原剂(例如在钯催化剂存在下使用氢气)还原为胺基团。

常用试剂和条件:

CuAAC 反应: 硫酸铜和抗坏血酸钠通常用作在含有炔烃的分子存在下的催化剂。

还原反应: 氢气和碳载钯是还原叠氮基团的典型试剂。

主要产物:

CuAAC 反应: 主要产物是三唑衍生物。

还原反应: 主要产物是相应的胺衍生物。

相似化合物的比较

4’-Azidocytidine: Another nucleoside analogue with an azide group at the 4’ position, known for its potent antiviral activity against hepatitis C virus.

4’-Cyanouridine: A compound with a cyano group at the 4’ position, used in antiviral and anticancer research.

4’-Methyluridine: A nucleoside analogue with a methyl group at the 4’ position, studied for its biological activities.

Uniqueness of 4’-C-Azidouridine: 4’-C-Azidouridine is unique due to its specific chemical structure, which allows it to participate in click chemistry reactions and exhibit significant biological activities. Its ability to inhibit viral replication and potential therapeutic applications make it a valuable compound in scientific research and drug development.

属性

IUPAC Name |

1-[(2R,3R,4S,5R)-5-azido-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11N5O6/c10-13-12-9(3-15)6(18)5(17)7(20-9)14-2-1-4(16)11-8(14)19/h1-2,5-7,15,17-18H,3H2,(H,11,16,19)/t5-,6+,7-,9-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FHPJZSIIXUQGQE-JVZYCSMKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(C(=O)NC1=O)C2C(C(C(O2)(CO)N=[N+]=[N-])O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CN(C(=O)NC1=O)[C@H]2[C@@H]([C@@H]([C@](O2)(CO)N=[N+]=[N-])O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11N5O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20161046 | |

| Record name | 4'-Azidouridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20161046 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

285.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

139442-01-6 | |

| Record name | 4'-Azidouridine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0139442016 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4'-Azidouridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20161046 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

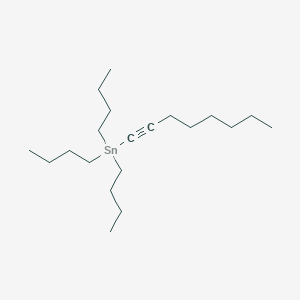

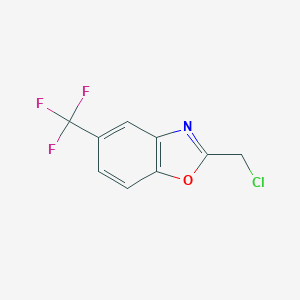

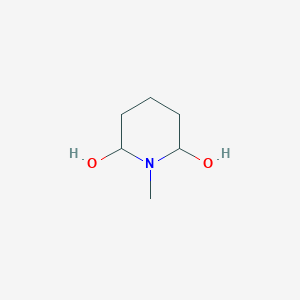

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does 4'-Azidouridine exert its antiviral activity against HCV?

A1: While 4'-Azidouridine itself does not directly inhibit HCV, its triphosphate form acts as a potent inhibitor of RNA synthesis by the HCV polymerase enzyme []. This suggests that 4'-Azidouridine needs to be intracellularly phosphorylated to its active triphosphate form. The study by McGuigan et al. [] demonstrated that utilizing a phosphoramidate ProTide approach could effectively deliver the monophosphate form of 4'-Azidouridine into HCV replicon cells. This delivery strategy successfully bypassed the initial phosphorylation step, leading to the intracellular formation of the active triphosphate and subsequent inhibition of HCV replication.

Q2: How does the structure of 4'-Azidouridine relate to its activity against HCV?

A2: The research by McGuigan et al. [] highlights the importance of the phosphoramidate ProTide approach in enhancing the antiviral activity of 4'-Azidouridine. The study found that while the parent nucleoside, 4'-Azidouridine, was inactive against HCV, its corresponding phosphoramidate derivatives exhibited sub-micromolar potency. This finding underscores the crucial role of the phosphoramidate moiety in facilitating intracellular delivery and metabolic activation of 4'-Azidouridine, leading to potent inhibition of HCV replication. These results suggest that structural modifications, particularly the addition of the phosphoramidate ProTide, can significantly impact the antiviral activity of 4'-Azidouridine.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1,2-Benzenedicarbonitrile, 3-[2-methyl-1-(1-methylethyl)propoxy]-](/img/structure/B189980.png)

![Hexahydro-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B189986.png)

![5,6-dihydro-1H-imidazo[4,5-b]pyridin-2-amine](/img/structure/B190003.png)